molecular formula C14H17BrN2S B5524966 1-(4-BROMO-3-METHYLPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE

1-(4-BROMO-3-METHYLPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE

Cat. No.: B5524966
M. Wt: 325.27 g/mol
InChI Key: BAPUCPKIBXRSPP-UHFFFAOYSA-N
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Description

1-(4-BROMO-3-METHYLPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenyl group and a tetrahydropyrimidine ring. It is often utilized in synthetic chemistry due to its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-BROMO-3-METHYLPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE typically involves multi-step organic reactions. One common method starts with the bromination of 3-methylphenol to form 4-bromo-3-methylphenol. This intermediate is then subjected to further reactions to introduce the tetrahydropyrimidine ring and the thione group. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as methyl magnesium bromide and pyridinium chlorochromate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-BROMO-3-METHYLPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl group can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction Reactions: The thione group can be oxidized to a sulfoxide or reduced to a thiol using appropriate oxidizing or reducing agents.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in THF.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce sulfoxides or thiols .

Scientific Research Applications

1-(4-BROMO-3-METHYLPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(4-BROMO-3-METHYLPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE involves its interaction with molecular targets and pathways within biological systems. The brominated phenyl group and the thione moiety are key functional groups that contribute to its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

    4-Bromo-3-methylphenol: A simpler brominated phenol derivative used in various synthetic applications.

    4-Bromo-3,5-dimethylphenol: Another brominated phenol with similar reactivity but different substitution patterns.

    2-Bromo-4-methylphenol: A positional isomer with distinct chemical properties.

Uniqueness: 1-(4-BROMO-3-METHYLPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE is unique due to its combination of a brominated phenyl group and a tetrahydropyrimidine ring with a thione moiety. This unique structure imparts specific reactivity and potential biological activities that are not observed in simpler brominated phenols .

Properties

IUPAC Name

3-(4-bromo-3-methylphenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2S/c1-9-7-11(5-6-12(9)15)17-10(2)8-14(3,4)16-13(17)18/h5-8H,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPUCPKIBXRSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=CC(NC2=S)(C)C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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